硝苯地平-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

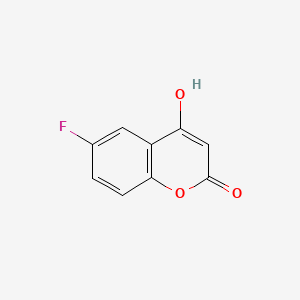

Nisoldipine is a calcium channel blocker used to treat high blood pressure (hypertension) in adults . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Synthesis Analysis

A simple and rapid quantification method was developed for determining nisoldipine in plasma. After a simple protein precipitation with a mixture of 10% of zinc sulfate and methanol, the analytes were chromatographed on a reversed-phase C18 column, and detected by MS/MS .Chemical Reactions Analysis

Nisoldipine in human plasma has been mainly determined using liquid or gas chromatography with mass spectrometry, following a liquid–liquid extraction . Also, a method has been established for separation of nisoldipine and impurities, for example reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates with detection at 280 nm .Physical and Chemical Properties Analysis

Nisoldipine is a poorly water-soluble BCS Class II drug with low bioavailability . Amorphous solid dispersion of nisoldipine by solvent evaporation technique was developed to improve its solubility and bioavailability .科学研究应用

药物制剂开发

硝苯地平-d4已被用于开发基于固体分散体的舌下膜。 该应用旨在改善硝苯地平的生物利用度,硝苯地平的生物利用度通常较低,因为它水溶性差,且存在前体代谢 . 使用溶剂浇铸技术与 Soluplus® 等载体相结合,已证明可显着提高this compound 的溶解度 .

药物溶解度的提高

在药物溶解度领域,this compound 的固体分散体已被配制为快速崩解并释放药物。 这对表现出缓慢溶解速率的药物尤其有利,这可能是吸收的限制因素 .

生物利用度的提高

研究已经进行,以通过开发自微乳化药物递送系统来提高this compound 的口服生物利用度。 这种方法旨在增强亲脂性药物(如this compound)的吸收,这些药物属于 BCS 2 类,生物利用度低 .

无定形固体分散体 (ASD)

This compound 已被研究用于其在使用溶剂蒸发技术创建无定形固体分散体方面的潜力。 目标是稳定药物的无定形形式,这可以导致溶解度和生物利用度的提高 .

ASD 的聚合物选择

为this compound 的 ASD 开发选择合适的聚合物至关重要。 研究表明,PVP 等聚合物可以稳定this compound 的无定形形式,使其在加速条件下保持稳定 .

微观性质的提高

This compound 的 ASD 已被评估其微观性质,例如流动行为,这些性质对于制造过程至关重要。 改善的性能可以导致更好的药物产品的处理和加工 .

口服生物利用度研究

已评估this compound 的 ASD 对口服生物利用度的影响。 研究表明,与药物的结晶形式相比,最大浓度 (Cmax) 和曲线下面积 (AUC) 有显着改善 .

放大可行性

This compound 的研究还包括其 ASD 的放大可行性研究。 从实验室规模的配方技术到可扩展的方法(如喷雾干燥)的过渡对于商业生产至关重要 .

作用机制

Target of Action

Nisoldipine-d4, also known as Nisoldipine D4, is a calcium channel blocker of the 1,4-dihydropyridine class . It primarily acts on vascular smooth muscle cells . The primary targets of Nisoldipine-d4 are the voltage-gated L-type calcium channels in these cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

Nisoldipine-d4 stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to subsequent vasodilation . In other words, it prevents the muscles in the walls of arteries and arterioles from contracting, thus allowing these blood vessels to relax and widen.

Pharmacokinetics

Nisoldipine-d4 exhibits linear pharmacokinetics in the therapeutic dose range . It is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached within 4-14 hours . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% . Nisoldipine-d4 is eliminated from plasma according to a three-compartment model with half-lives of 4 min, 1.7 h, and 10.7 h . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 .

Result of Action

The primary result of Nisoldipine-d4’s action is the relaxation and dilation of the coronary and systemic arteries . This leads to decreased systemic blood pressure and decreased afterload . It also results in increased oxygen delivery to the myocardial tissue . Therefore, Nisoldipine-d4 is used for the treatment of chronic angina pectoris and hypertension .

Action Environment

The action, efficacy, and stability of Nisoldipine-d4 can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers such as rifampicin or carbamazepine could reduce the effectiveness of Nisoldipine-d4, while CYP3A4 inhibitors such as ketoconazole can increase the amount of Nisoldipine-d4 in the body more than 20-fold . Furthermore, no special recommendations for drug intake related to meals are necessary .

安全和危害

未来方向

Nisoldipine is used alone or together with other medicines to treat high blood pressure . The dosage form includes oral tablet, extended release . There are ongoing efforts to improve the solubility and oral bioavailability of Nisoldipine, such as the development of Nisoldipine-loaded self-nanoemulsifying drug delivery system .

属性

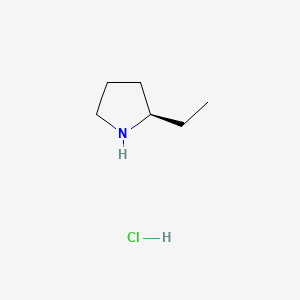

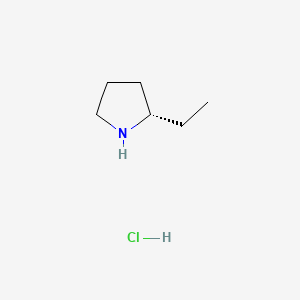

IUPAC Name |

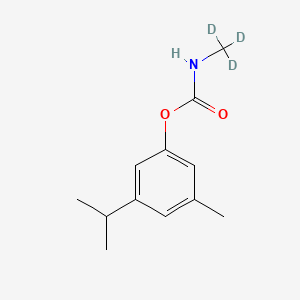

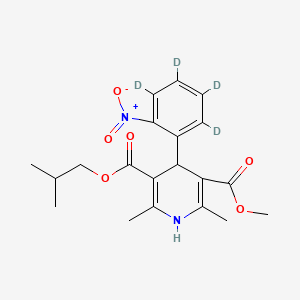

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。